6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of a chloro substituent and a nitrile group in its structure makes it a versatile intermediate for the synthesis of various pharmacologically active molecules.
Mechanism of Action
- The primary target of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is not explicitly mentioned in the available literature. However, related compounds in the thiazole family have shown diverse biological activities. For instance, voreloxin (a thiazole derivative) binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death .
- Without specific data on this compound, we can’t pinpoint affected pathways directly. However, thiazoles have been associated with analgesic, anti-inflammatory, and other activities .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems and real-time monitoring can further improve the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as primary or secondary amines, thiols, and alcohols can be used in the presence of a base like potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include substituted imidazo[2,1-b][1,3]thiazoles with various functional groups.
Reduction Reactions: Products include amines derived from the reduction of the nitrile group.
Oxidation Reactions: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Scientific Research Applications
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 6-Chloroimidazo[2,1-b][1,3]thiazole-5-methyl
- 6-Chloroimidazo[2,1-b][1,3]thiazole-5-amine
Uniqueness
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to the presence of both a chloro substituent and a nitrile group, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVXNMOQCHVDQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318578 | |
Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23576-90-1 | |
Record name | 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23576-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 332736 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23576-90-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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